molecular formula C9H9IO4 B13008873 2-Iodo-3,4-dimethoxybenzoic acid CAS No. 6335-18-8

2-Iodo-3,4-dimethoxybenzoic acid

Cat. No.: B13008873
CAS No.: 6335-18-8
M. Wt: 308.07 g/mol
InChI Key: PWELJXSZVWUHIB-UHFFFAOYSA-N
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Description

2-Iodo-3,4-dimethoxybenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of iodine and two methoxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-3,4-dimethoxybenzoic acid typically involves the iodination of 3,4-dimethoxybenzoic acid. One common method is the use of iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and advanced purification techniques could be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-3,4-dimethoxybenzoic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to remove the iodine atom or to modify the methoxy groups.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used under appropriate conditions to replace the iodine atom.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the methoxy groups.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used for reduction reactions.

Major Products Formed

    Substitution Reactions: Products such as 2-azido-3,4-dimethoxybenzoic acid or 2-cyano-3,4-dimethoxybenzoic acid.

    Oxidation Reactions: Products such as 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.

    Reduction Reactions: Products such as 3,4-dimethoxybenzoic acid or 2-iodo-3,4-dimethoxybenzyl alcohol.

Scientific Research Applications

2-Iodo-3,4-dimethoxybenzoic acid has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: Used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Iodo-3,4-dimethoxybenzoic acid depends on its specific application. In general, the compound can interact with biological molecules through its iodine and methoxy groups. These interactions can lead to the inhibition of enzymes or the modulation of biochemical pathways. The exact molecular targets and pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxybenzoic acid: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    2-Iodo-4-methoxybenzoic acid: Similar structure but with only one methoxy group, leading to different chemical properties.

    2-Iodo-3,5-dimethoxybenzoic acid: Similar structure but with methoxy groups at different positions, affecting its reactivity and applications.

Uniqueness

2-Iodo-3,4-dimethoxybenzoic acid is unique due to the specific positioning of the iodine and methoxy groups on the benzene ring. This unique structure imparts distinct chemical properties, making it valuable in various synthetic and research applications.

Properties

CAS No.

6335-18-8

Molecular Formula

C9H9IO4

Molecular Weight

308.07 g/mol

IUPAC Name

2-iodo-3,4-dimethoxybenzoic acid

InChI

InChI=1S/C9H9IO4/c1-13-6-4-3-5(9(11)12)7(10)8(6)14-2/h3-4H,1-2H3,(H,11,12)

InChI Key

PWELJXSZVWUHIB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)O)I)OC

Origin of Product

United States

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